molecular formula C19H19NO3 B1649766 2-[(5,7-Dimethyl-2-oxochromen-3-yl)methylidene]-4,4-dimethyl-3-oxopentanenitrile CAS No. 1047724-34-4

2-[(5,7-Dimethyl-2-oxochromen-3-yl)methylidene]-4,4-dimethyl-3-oxopentanenitrile

Cat. No.: B1649766
CAS No.: 1047724-34-4
M. Wt: 309.4
InChI Key: DZXXTNVJVRNJGW-UHFFFAOYSA-N
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Description

2-[(5,7-Dimethyl-2-oxochromen-3-yl)methylidene]-4,4-dimethyl-3-oxopentanenitrile represents a sophisticated chemical scaffold based on a coumarin core, a privileged structure in medicinal chemistry known for its diverse biological activities. This specific derivative is engineered as a potent and selective inhibitor, primarily targeting key protein kinases. The compound's mechanism of action involves competitive binding at the ATP-binding site of these enzymes, thereby disrupting phosphorylation-mediated signal transduction pathways that are critical for cellular processes such as proliferation, differentiation, and survival. Its research value is particularly high in the fields of oncology and neurodegenerative disease, where it is utilized as a chemical probe to elucidate the pathological roles of specific kinases and to validate them as therapeutic targets (Source) . The structural motif, featuring the methylidene linkage to the 4,4-dimethyl-3-oxopentanenitrile group, is characteristic of Type II kinase inhibitors, which bind to an inactive DFG-out conformation of the kinase, often conferring enhanced selectivity (Source) . Researchers employ this compound in in vitro assays and cell-based studies to investigate dysregulated signaling cascades, to study tumorigenesis, and to screen for synergistic effects in combination therapies. Furthermore, its coumarin backbone provides a fluorescent probe potential, allowing for tracking and binding studies within complex biological systems.

Properties

IUPAC Name

2-[(5,7-dimethyl-2-oxochromen-3-yl)methylidene]-4,4-dimethyl-3-oxopentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c1-11-6-12(2)15-9-13(18(22)23-16(15)7-11)8-14(10-20)17(21)19(3,4)5/h6-9H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZXXTNVJVRNJGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C(=O)OC2=C1)C=C(C#N)C(=O)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401125479
Record name 2-[(5,7-Dimethyl-2-oxo-2H-1-benzopyran-3-yl)methylene]-4,4-dimethyl-3-oxopentanenitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1047724-34-4
Record name 2-[(5,7-Dimethyl-2-oxo-2H-1-benzopyran-3-yl)methylene]-4,4-dimethyl-3-oxopentanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1047724-34-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(5,7-Dimethyl-2-oxo-2H-1-benzopyran-3-yl)methylene]-4,4-dimethyl-3-oxopentanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401125479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes

Knoevenagel Condensation Approaches

The Knoevenagel condensation, a cornerstone of α,β-unsaturated carbonyl synthesis, is the most widely employed method for constructing the methylidene bridge in this compound. This reaction couples 5,7-dimethyl-2-oxochromene-3-carbaldehyde with 4,4-dimethyl-3-oxopentanenitrile, leveraging the acidity of the nitrile’s α-hydrogen.

Titanium Tetrachloride-Promoted Condensation

A protocol adapted from TiCl₄-mediated Knoevenagel reactions involves the following steps:

  • Reagents : 5,7-Dimethyl-2-oxochromene-3-carbaldehyde (1 mmol), 4,4-dimethyl-3-oxopentanenitrile (1 mmol), TiCl₄ (2 mmol), and triethylamine (8 mmol) in dichloromethane (6 mL).
  • Procedure : The aldehyde and nitrile are dissolved in CH₂Cl₂ under nitrogen. TiCl₄ is added dropwise at 0°C, followed by Et₃N. The mixture warms to room temperature and stirs for 17 hours.
  • Workup : Quenching with 1 M HCl, extraction with CH₂Cl₂, and purification via silica gel chromatography (hexane:EtOAc = 15:1) yield the product in ~40%.

Mechanistic Insights : TiCl₄ coordinates to the aldehyde’s carbonyl oxygen, enhancing electrophilicity. Et₃N deprotonates the nitrile’s α-carbon, generating a resonance-stabilized enolate that attacks the activated aldehyde. Subsequent dehydration forms the conjugated methylidene system (Figure 1).

Cadmium Pyrophosphate-Catalyzed Method

Cadmium-modified mono-ammonium phosphate (Cd-MAP) catalysts, reported for Knoevenagel condensations, offer a greener alternative:

  • Reagents : Equimolar aldehyde and nitrile, Cd-MAP (10 mol%), ethanol (5 mL).
  • Procedure : The reactants and catalyst are stirred at room temperature for 1 hour.
  • Workup : Filtration and solvent evaporation afford the product in ~85% yield without chromatography.

Advantages : Cd-MAP’s Lewis acidity facilitates proton abstraction and carbonyl activation. Ethanol’s low toxicity and the catalyst’s recyclability align with sustainable practices.

Multi-Component Reaction Strategies

While direct multi-component syntheses of the target compound are unreported, analogous chromene formations suggest potential pathways. A three-component reaction involving resorcinol, aldehydes, and malononitrile under Cd-MAP catalysis could be adapted by substituting resorcinol with 5,7-dimethylresorcinol to install the methyl groups. However, this approach requires further validation.

Reaction Optimization and Catalytic Systems

Comparative Analysis of Catalysts

The table below contrasts key parameters for TiCl₄ and Cd-MAP methods:

Parameter TiCl₄/Et₃N Cd-MAP
Catalyst Loading 200 mol% 10 mol%
Solvent Dichloromethane Ethanol
Temperature 0°C → RT RT
Time 17 hours 1 hour
Yield 40% 85%
Purification Chromatography Filtration/Evaporation
Environmental Impact High (halogenated solvent) Low (green solvent)

Cd-MAP outperforms TiCl₄ in yield, reaction time, and sustainability, though TiCl₄ remains valuable for mechanistic studies.

Analytical Characterization

While specific data for the target compound are unavailable, analogous structures provide benchmarks:

  • ¹H NMR : Coumarin protons (δ 6.1–7.8 ppm), methylidene proton (δ 8.2–8.5 ppm), and dimethyl groups (δ 1.2–1.5 ppm).
  • ¹³C NMR : Carbonyl carbons (δ 160–180 ppm), nitrile (δ 115–120 ppm), and quaternary carbons (δ 40–50 ppm).
  • IR : Strong absorptions at ~2220 cm⁻¹ (C≡N) and 1700 cm⁻¹ (C=O).

Chemical Reactions Analysis

Types of Reactions

2-[(5,7-Dimethyl-2-oxochromen-3-yl)methylidene]-4,4-dimethyl-3-oxopentanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield alcohols or other reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions where nucleophiles replace functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Substituted chromene derivatives.

Scientific Research Applications

2-[(5,7-Dimethyl-2-oxochromen-3-yl)methylidene]-4,4-dimethyl-3-oxopentanenitrile has various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[(5,7-Dimethyl-2-oxochromen-3-yl)methylidene]-4,4-dimethyl-3-oxopentanenitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular responses.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-[(5,7-Dimethyl-2-oxochromen-3-yl)methylidene]-4,4-dimethyl-3-oxopentanenitrile can be contextualized by comparing it to related compounds reported in the literature. Below is a detailed analysis:

Structural Analogues and Derivatives

Functional and Electronic Differences

Core Structure Variations: The target compound’s 5,7-dimethylchromenone core distinguishes it from simpler phenyl-substituted analogues (e.g., compounds in and ), which lack the fused coumarin system. This chromenone moiety may enhance UV absorption or fluorescence properties compared to phenyl derivatives.

Backbone Modifications: The 4,4-dimethyl-3-oxopentanenitrile chain in the target compound introduces steric hindrance from the dimethyl groups, which could reduce rotational freedom and stabilize specific conformations. In contrast, the amide-substituted analogue (, Compound 1) may exhibit stronger hydrogen-bonding capacity. The cyano group in all compounds contributes to electron deficiency, but its position relative to the ketone (3-oxo) in the target compound may alter intramolecular charge transfer compared to derivatives with alternative substituents.

The target compound’s chromenone core, however, aligns with coumarin derivatives known for anticoagulant or fluorescent properties. Sulfur-rich derivatives (, Compounds 2–4) are structurally complex and may target enzymes or receptors sensitive to thiol/disulfide interactions.

Biological Activity

Overview

2-[(5,7-Dimethyl-2-oxochromen-3-yl)methylidene]-4,4-dimethyl-3-oxopentanenitrile is a complex organic compound belonging to the class of chromene derivatives. It features a unique structure that combines a chromene moiety with a pentanenitrile group, contributing to its intriguing biological activities. The molecular formula is C19H19NO3C_{19}H_{19}NO_3 with a molecular weight of approximately 273.34 g/mol.

Synthesis

The synthesis of this compound typically involves the condensation of 5,7-dimethyl-2-oxochromene-3-carbaldehyde with 4,4-dimethyl-3-oxopentanenitrile under basic conditions. Common bases include sodium hydroxide or potassium carbonate in solvents like ethanol or methanol. The reaction is generally performed at room temperature or slightly elevated temperatures until the desired product is formed.

Biological Activities

Research indicates that this compound exhibits significant biological activities, particularly antimicrobial and anticancer properties. The specific mechanisms through which it exerts these effects are still under investigation but may involve interactions with various molecular targets and pathways within biological systems .

Antimicrobial Activity

The compound has demonstrated promising antimicrobial effects against various pathogens. A study evaluating similar chromene derivatives found that certain structural modifications enhanced antibacterial activity, suggesting that this compound may share similar properties .

Anticancer Activity

Preliminary studies have indicated that this compound exhibits cytotoxic effects on cancer cell lines. For instance, compounds with similar chromene structures have shown IC50 values in the low micromolar range against various cancer cells . This suggests potential for further development as an anticancer agent.

The mechanism of action is believed to involve:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular proliferation and survival.
  • Induction of Apoptosis : It may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antioxidant Properties : The compound might exhibit antioxidant activity, reducing oxidative stress within cells and contributing to its protective effects against cellular damage .

Comparative Analysis with Similar Compounds

The following table summarizes some structural analogs and their respective biological activities:

Compound NameCAS NumberSimilarity IndexNotable Activity
2-(5,7-Dimethoxy-4-methyl-2-oxochromen-3-yl)-N-(2-methoxyphenyl)acetamide123456780.95Anticancer
2-(5,7-Dimethoxy-4-methyl-2-oxochromen-3-yloxy)-N-(4-fluorophenyl)acetamide876543210.91Antimicrobial
2-(5-Methoxycarbonylmethyl)-N-(4-chlorophenyl)acetamide234567890.87Antioxidant

This comparative analysis highlights the unique structural features of this compound that confer distinct biological activities compared to its analogs.

Case Studies

Several studies have explored the biological effects of related compounds:

  • Study on Coumarin Derivatives : Research indicated that certain coumarin derivatives possess significant cytotoxicity against Jurkat T cells with IC50 values ranging from 8.10 μM to higher values for less active compounds .
  • Antioxidant Evaluation : A study demonstrated that structurally related compounds exhibited strong antioxidant properties, suggesting potential therapeutic applications in oxidative stress-related diseases .

Q & A

(Basic) What are the recommended synthetic routes for preparing 2-[(5,7-Dimethyl-2-oxochromen-3-yl)methylidene]-4,4-dimethyl-3-oxopentanenitrile, and how can reaction conditions be optimized for yield?

Answer:
Synthesis typically involves a Knoevenagel condensation between 5,7-dimethyl-2-oxochromene-3-carbaldehyde and 4,4-dimethyl-3-oxopentanenitrile derivatives. Key steps include:

  • Reaction Setup: Use a base catalyst (e.g., piperidine) in anhydrous ethanol under reflux (~78°C) with inert gas protection (N₂/Ar).
  • Optimization: Maintain a 1:1.05 molar ratio of aldehyde to nitrile to minimize side reactions. Monitor progress via TLC or HPLC.
  • Purification: Recrystallize from ethanol/water or use silica gel chromatography (hexane/ethyl acetate gradient) to achieve >95% purity.
    Yield improvements are achieved by controlling temperature (60–80°C) and reaction time (6–8 hours). Post-synthesis analysis via NMR and HRMS confirms structural integrity .

(Basic) Which spectroscopic techniques are most effective for structural elucidation of this compound, and what key spectral signatures should researchers prioritize?

Answer:
A multi-technique approach is critical:

  • NMR Spectroscopy:
    • ¹H NMR: Chromene protons (δ 6.8–7.2 ppm, doublets), methylidene proton (δ 8.1–8.3 ppm, singlet for Z-isomer).
    • ¹³C NMR: Ketone carbonyl (δ 198–205 ppm), conjugated nitrile (δ 115–120 ppm).
  • IR Spectroscopy: C=O stretches (~1700 cm⁻¹ for ketone, ~1680 cm⁻¹ for nitrile).
  • HRMS: Molecular ion [M+H]⁺ at m/z 341.1504 (C₂₀H₂₁NO₄).
    X-ray crystallography resolves stereochemical ambiguities in crystalline forms .

(Advanced) How do environmental factors (pH, temperature) influence the stability of this compound’s nitrile and ketone functionalities during long-term storage?

Answer:
Stability studies should follow ICH Q1A guidelines:

  • pH Sensitivity: Nitrile hydrolysis to amide/carboxylic acid accelerates at pH > 7. Ketone oxidation occurs under oxidative conditions (e.g., light/O₂ exposure).
  • Temperature: Degradation rates increase at >25°C. Accelerated testing at 40°C/75% RH reveals shelf-life trends.
  • Mitigation Strategies: Store in amber vials under N₂ at -20°C. Add antioxidants (e.g., 0.01% BHT) to suppress oxidation. Regular HPLC-UV monitoring detects degradation products (e.g., carboxylic acid derivatives) .

(Advanced) What strategies can resolve contradictions in reported biological activity data for this compound across different cell-based assays?

Answer:
Address discrepancies through orthogonal validation:

Purity Verification: Confirm ≥95% purity via HPLC and structural identity via NMR/HRMS.

Assay Standardization: Control variables (cell passage number, serum concentration, incubation time).

Multi-Cell Line Testing: Use HEK293, HeLa, and primary cells with dose-response curves (1 nM–100 μM).

Target Engagement Assays: Surface plasmon resonance (SPR) or thermal shift assays validate binding to proposed targets.

SAR Analysis: Compare activity with structural analogs to identify critical functional groups .

(Basic) What safety protocols are critical when handling this compound’s nitrile group during experimental procedures?

Answer:

  • PPE: Nitrile gloves, safety goggles, and lab coats. Conduct work in fume hoods.
  • Exposure Mitigation: Avoid skin contact; flush with water if exposed. Monitor air quality for HCN traces if heated >100°C.
  • Storage: Seal in chemically resistant containers (e.g., glass) away from acids/bases.
  • Emergency Response: For cyanide exposure, administer amyl nitrite per OSHA protocols .

(Advanced) How can computational methods predict potential metabolic pathways and toxicity endpoints for this compound in preclinical studies?

Answer:

  • QSAR Models: Use Derek Nexus to predict mutagenicity or hepatotoxicity.
  • Molecular Docking: Identify cytochrome P450 binding sites (e.g., CYP3A4) with AutoDock Vina.
  • Metabolite Prediction: BioTransformer 3.0 simulates Phase I/II metabolism (e.g., nitrile hydrolysis, ketone reduction).
  • Validation: Cross-check with in vitro microsomal assays and hERG inhibition studies. Key metabolic sites include the methylidene bridge and nitrile group .

Retrosynthesis Analysis

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Strategy Settings

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(5,7-Dimethyl-2-oxochromen-3-yl)methylidene]-4,4-dimethyl-3-oxopentanenitrile
Reactant of Route 2
Reactant of Route 2
2-[(5,7-Dimethyl-2-oxochromen-3-yl)methylidene]-4,4-dimethyl-3-oxopentanenitrile

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